molecular formula C28H32ClN3O5S B297261 N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide

N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No. B297261
M. Wt: 558.1 g/mol
InChI Key: BAIUZBGZCQXSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BZP and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

BZP acts as a selective agonist for the dopamine D2 receptor by binding to the receptor and activating its downstream signaling pathways. This results in an increase in dopamine release in the brain, which can lead to increased motivation, reward-seeking behavior, and improved mood. BZP also acts as an antagonist for the serotonin 5-HT2A receptor by blocking its activity and reducing the effects of serotonin in the brain.
Biochemical and Physiological Effects:
BZP has been shown to have a variety of biochemical and physiological effects, including increased dopamine release, improved mood, increased motivation, and reward-seeking behavior. BZP has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, BZP has been shown to have antipsychotic effects, reducing the symptoms of schizophrenia in animal models.

Advantages and Limitations for Lab Experiments

BZP has several advantages as a research tool, including its selectivity for the dopamine D2 receptor and its ability to activate downstream signaling pathways. However, there are also limitations to using BZP in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several areas of future research that could be pursued with BZP. One potential direction is to study the effects of BZP on other dopamine receptors, such as the D1 receptor, and to investigate the downstream signaling pathways involved. Another potential direction is to study the effects of BZP on other neurotransmitter systems, such as the glutamate system, and to investigate its potential as a treatment for neurological disorders such as depression and anxiety. Finally, there is potential for the development of new compounds based on the structure of BZP that could have improved selectivity and efficacy as research tools.

Synthesis Methods

The synthesis method for BZP involves the reaction of N-benzyl-3,4-dimethoxybenzenesulfonamide with 1-(5-chloro-2-methylphenyl)piperazine-4-carboxylic acid, followed by the addition of oxalyl chloride and triethylamine. This reaction produces BZP as a white crystalline powder with a melting point of 180-182°C.

Scientific Research Applications

BZP has been studied extensively for its potential use as a research tool in the field of neuroscience. Specifically, BZP has been shown to act as a selective agonist for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. BZP has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

Molecular Formula

C28H32ClN3O5S

Molecular Weight

558.1 g/mol

IUPAC Name

N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C28H32ClN3O5S/c1-21-9-10-23(29)17-25(21)30-13-15-31(16-14-30)28(33)20-32(19-22-7-5-4-6-8-22)38(34,35)24-11-12-26(36-2)27(18-24)37-3/h4-12,17-18H,13-16,19-20H2,1-3H3

InChI Key

BAIUZBGZCQXSOD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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